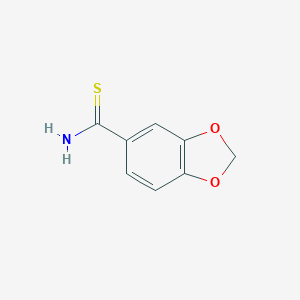

1,3-Benzodioxole-5-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXXBQMLJHUUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379824 | |

| Record name | 1,3-benzodioxole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15884-65-8 | |

| Record name | 1,3-benzodioxole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,3-benzodioxole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-5-carbothioamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Benzodioxole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry, and its derivatives. The document details synthetic pathways, experimental protocols, and quantitative data, and explores the potential biological relevance of these compounds, including their interaction with key signaling pathways.

Introduction

The 1,3-benzodioxole moiety is a prominent scaffold in numerous biologically active compounds, both naturally occurring and synthetic. Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbothioamide functional group to this scaffold can further enhance its therapeutic potential by increasing its lipophilicity and ability to interact with biological targets. This guide focuses on the synthesis of this compound and its derivatives, starting from the readily available precursor, piperonal.

Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through two primary routes, both commencing from piperonal (1,3-benzodioxole-5-carboxaldehyde). These pathways proceed via either a nitrile intermediate (Route A) or a carboxamide intermediate (Route B).

dot

Caption: Synthetic routes to this compound.

Route A: Synthesis via 1,3-Benzodioxole-5-carbonitrile

This pathway involves the conversion of piperonal to its oxime, followed by dehydration to the corresponding nitrile. The nitrile is then converted to the target thioamide.

Experimental Protocol:

-

Step 1: Synthesis of Piperonal Oxime.

-

To a solution of piperonal (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added.

-

The mixture is stirred at room temperature for 1-2 hours.

-

The product is isolated by filtration and recrystallized from ethanol.

-

-

Step 2: Synthesis of 1,3-Benzodioxole-5-carbonitrile.

-

Piperonal oxime (1 equivalent) is heated with a dehydrating agent such as acetic anhydride (2-3 equivalents) at reflux for 2-3 hours.

-

The reaction mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

-

-

Step 3: Synthesis of this compound.

-

1,3-Benzodioxole-5-carbonitrile (1 equivalent) is dissolved in a solution of pyridine and triethylamine.

-

Hydrogen sulfide gas is bubbled through the solution for several hours until the reaction is complete (monitored by TLC).

-

The product is isolated by precipitation with water and purified by column chromatography or recrystallization.

-

Route B: Synthesis via 1,3-Benzodioxole-5-carboxamide

This alternative route involves the oxidation of piperonal to piperonylic acid, which is then converted to the carboxamide, followed by thionation.

Experimental Protocol:

-

Step 1: Synthesis of Piperonylic Acid.

-

Piperonal (1 equivalent) is oxidized using an oxidizing agent such as potassium permanganate in an alkaline solution.

-

The reaction mixture is heated, and upon completion, the manganese dioxide is filtered off.

-

The filtrate is acidified to precipitate the piperonylic acid, which is then filtered and dried.

-

-

Step 2: Synthesis of 1,3-Benzodioxole-5-carboxamide.

-

Piperonylic acid (1 equivalent) is converted to its acid chloride by reacting with thionyl chloride.

-

The crude acid chloride is then reacted with an excess of aqueous ammonia to form the carboxamide.

-

The product is filtered, washed with water, and recrystallized.

-

-

Step 3: Synthesis of this compound.

-

1,3-Benzodioxole-5-carboxamide (1 equivalent) and Lawesson's reagent (0.5 equivalents) are refluxed in a dry solvent such as toluene or THF for 2-4 hours.[1]

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired thioamide.[1]

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physical and Spectroscopic Data of Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Piperonal | C₈H₆O₃ | 150.13 | 35-39 | 9.84 (s, 1H), 7.42 (d, 1H), 7.35 (s, 1H), 6.98 (d, 1H), 6.12 (s, 2H) | 190.5, 153.0, 148.8, 132.1, 128.8, 108.5, 106.9, 102.1 |

| 1,3-Benzodioxole-5-carbonitrile | C₈H₅NO₂ | 147.13 | 91-94 | 7.30 (dd, 1H), 7.11 (d, 1H), 6.95 (d, 1H), 6.12 (s, 2H) | 151.2, 147.8, 128.9, 118.6, 112.3, 109.1, 105.8, 102.4 |

| 1,3-Benzodioxole-5-carboxamide | C₈H₇NO₃ | 165.15 | 170-173 | 7.55 (br s, 1H), 7.40 (dd, 1H), 7.32 (d, 1H), 6.90 (d, 1H), 6.05 (s, 2H), 5.85 (br s, 1H) | 168.2, 150.1, 147.5, 128.0, 122.9, 108.2, 107.8, 101.8 |

| This compound | C₈H₇NO₂S | 181.21 | 188-191 | 9.50 (br s, 1H), 9.25 (br s, 1H), 7.65 (dd, 1H), 7.50 (d, 1H), 6.92 (d, 1H), 6.08 (s, 2H) | 198.5, 150.5, 147.9, 135.8, 124.7, 108.4, 107.9, 101.9 |

Synthesis of Derivatives

The this compound core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

S-Alkylation

The sulfur atom of the thioamide is nucleophilic and can be readily alkylated.

Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent like DMF or acetone, a base such as potassium carbonate (1.5 equivalents) is added.

-

The appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.

-

The product is isolated by extraction and purified by chromatography.

N-Acylation

The nitrogen atom of the thioamide can be acylated to introduce various substituents.

Experimental Protocol:

-

This compound (1 equivalent) is dissolved in a mixture of pyridine and dichloromethane.

-

The desired acyl chloride or anhydride (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The product is isolated by washing with dilute acid and base, followed by purification.

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have been reported to exhibit a range of biological activities, including anticancer properties. Several studies suggest that these compounds may exert their effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3]

dot

Caption: Plausible inhibition of the PI3K/Akt/mTOR pathway by 1,3-benzodioxole derivatives.

The thioamide derivatives of 1,3-benzodioxole, due to their structural similarity to known inhibitors, are hypothesized to interfere with this pathway, potentially at the level of PI3K, Akt, or mTOR itself. This interference could lead to the inhibition of downstream signaling, resulting in decreased cell proliferation and survival, thus contributing to their potential anticancer effects. Further investigation into the precise molecular targets and mechanisms of action of these compounds is warranted.

Conclusion

This technical guide outlines robust and reproducible synthetic routes to this compound and provides a framework for the synthesis of its derivatives. The compiled quantitative data and proposed biological context offer a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. The exploration of this class of compounds may lead to the development of novel therapeutic agents with improved efficacy and selectivity.

References

In-Depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1,3-Benzodioxole-5-carbothioamide. Due to the limited availability of experimental data for this specific compound, this guide combines reported experimental values with predicted data for a more complete profile. Detailed experimental protocols for a plausible synthetic route are provided, along with visualizations of the synthetic workflow and a hypothesized biological signaling pathway based on the activities of structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂S | - |

| Molecular Weight | 181.21 g/mol | [1][2] |

| Melting Point | 183-186 °C | Experimental |

| Boiling Point | 352.4 ± 25.0 °C | Predicted |

| pKa (most acidic) | 12.3 ± 0.7 | Predicted |

| pKa (most basic) | -1.9 ± 0.4 | Predicted |

| LogP | 1.8 | Predicted |

| Aqueous Solubility | 0.24 g/L | Predicted |

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound via Thionation of 1,3-Benzodioxole-5-carboxamide

Principle: This reaction replaces the carbonyl oxygen of the amide with a sulfur atom. Lawesson's reagent serves as the sulfur transfer agent. The reaction is typically carried out in an anhydrous, high-boiling solvent.[3][4]

Materials:

-

1,3-Benzodioxole-5-carboxamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene (or other suitable high-boiling solvent like xylene or dioxane)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Benzodioxole-5-carboxamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 to 0.6 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Safety Precautions: Lawesson's reagent is moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water. The reaction should be performed in a well-ventilated fume hood.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Hypothesized Biological Signaling Pathway

Given that specific biological data for this compound is unavailable, a hypothesized signaling pathway is presented based on the known activities of other thioamide and 1,3-benzodioxole-containing compounds. Thioamides have been shown to possess antimicrobial and immunomodulatory properties, while some 1,3-benzodioxole derivatives exhibit anticancer and enzyme-inhibiting activities.[6][7][8][9][10] A plausible mechanism of action could involve the inhibition of key cellular pathways implicated in disease progression. The following diagram illustrates a hypothetical pathway where the compound inhibits the Thioredoxin (Trx) system, leading to increased oxidative stress and apoptosis in cancer cells, a mechanism observed for some 1,3-benzodioxole derivatives.[6]

Caption: Hypothesized inhibition of the Thioredoxin system.

Discussion

This compound is a molecule with potential for further investigation in drug discovery. Its structural similarity to other biologically active 1,3-benzodioxole derivatives suggests that it may possess interesting pharmacological properties. The presence of the thioamide group can confer unique characteristics, such as altered metabolic stability and hydrogen bonding capabilities, compared to its amide analog.[11]

The predicted physicochemical properties suggest that the compound has moderate lipophilicity and low aqueous solubility. These factors would need to be considered in any formulation development.

The proposed synthesis via thionation of the corresponding amide is a well-established and reliable method, making the compound accessible for further studies.

The lack of experimental data on the biological activity of this compound highlights an area for future research. Screening this compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens could reveal its therapeutic potential. Furthermore, investigating its effects on specific cellular signaling pathways, such as the hypothesized inhibition of the thioredoxin system, would provide valuable insights into its mechanism of action.

Conclusion

This technical guide has consolidated the available and predicted physicochemical data for this compound, provided a detailed experimental protocol for its synthesis, and presented a hypothesized biological signaling pathway. While further experimental validation is required, this document provides a solid foundation for researchers to initiate studies on this promising compound and explore its potential applications in drug development.

References

- 1. This compound | CAS#:15884-65-8 | Chemsrc [chemsrc.com]

- 2. This compound | 15884-65-8 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extrathyroidal actions of antithyroid thionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repression of T-cell function by thionamides is mediated by inhibition of the activator protein-1/nuclear factor of activated T-cells pathway and is associated with a common structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3-Benzodioxole-5-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Benzodioxole-5-carbothioamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic properties based on the analysis of structurally similar compounds, namely 1,3-benzodioxole derivatives and aromatic carbothioamides. Detailed experimental protocols for the key spectroscopic techniques are also provided to facilitate the acquisition of empirical data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds containing the 1,3-benzodioxole moiety and the carbothioamide functional group.

Predicted ¹H NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.2 | m | 2H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.1 | s | 2H | O-CH₂ -O |

| ~8.0 - 9.0 (broad) | s | 2H | CSNH₂ |

Note: The chemical shifts of the thioamide protons (-CSNH₂) can be highly variable and are dependent on solvent and concentration.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C =S |

| ~152 | Ar-C -O |

| ~148 | Ar-C -O |

| ~130 | Ar-C -CSNH₂ |

| ~125 | Ar-C H |

| ~108 | Ar-C H |

| ~102 | O-C H₂-O |

Predicted FT-IR Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2920 | Weak | Methylene (-OCH₂O-) C-H stretching |

| ~1620 | Medium-Strong | N-H bending |

| ~1500, ~1450 | Strong | Aromatic C=C stretching |

| ~1400 | Strong | C-N stretching (Thioamide I band) |

| ~1250 | Strong | C-O-C asymmetric stretching |

| ~1100 | Strong | C=S stretching (Thioamide II band) |

| ~1040 | Strong | C-O-C symmetric stretching |

| ~930 | Medium | O-CH₂-O bending |

| ~850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| ~181 | High | [M]⁺ (Molecular Ion) |

| ~165 | Medium | [M - NH₂]⁺ |

| ~149 | Medium | [M - S]⁺ or [M - NH₂ - O]⁺ |

| ~121 | High | [1,3-Benzodioxole-5-carbonyl]⁺ fragment |

| ~93 | Medium | [C₆H₅O]⁺ fragment |

| ~65 | Medium | [C₅H₅]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not overlap with signals of interest. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum. Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over a range of wavelengths (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are more suitable.

-

Ionization: The sample molecules are ionized. In electron ionization (EI), a high-energy electron beam is used to bombard the sample, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for FT-IR spectroscopy.

Caption: Experimental workflow for Mass Spectrometry.

An In-depth Technical Guide on the Crystal Structure and Analysis of 1,3-Benzodioxole Derivatives for Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,3-benzodioxole-5-carbothioamide and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes key crystallographic data, details experimental protocols for synthesis and crystallization, and explores the biological significance of this class of compounds, with a focus on their potential as anticancer agents.

Molecular Structure and Crystallographic Analysis

Table 1: Crystal Data and Structure Refinement for (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅N₃O₂S |

| Formula Weight | 265.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7207 (3) |

| b (Å) | 10.6225 (6) |

| c (Å) | 10.8103 (6) |

| α (°) | 83.908 (5) |

| β (°) | 79.913 (5) |

| γ (°) | 87.029 (5) |

| Volume (ų) | 642.74 (6) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.371 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 280 |

| Crystal Size (mm³) | 0.15 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.7 to 29.5 |

| Reflections collected | 9389 |

| Independent reflections | 2811 |

| R(int) | 0.039 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.104 |

| R indices (all data) | R1 = 0.052, wR2 = 0.112 |

The molecular structure reveals that the 1,3-benzodioxole fragment is nearly planar. In the crystal, molecules are linked by pairs of N—H···S hydrogen bonds, forming inversion dimers. These dimers are stacked along the a-axis.

Experimental Protocols

Synthesis of 1,3-Benzodioxole Derivatives

A general and adaptable synthetic route for N-(benzo[d][1][2]dioxol-5-yl) amides and thioamides has been established. The following protocol describes the synthesis of a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide compounds, which can be modified for the synthesis of the target carbothioamide.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for N-substituted 1,3-benzodioxole derivatives.

Materials:

-

Thioglycolic acid

-

Substituted benzyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

Triethylamine

-

Dioxane

Procedure:

-

Formation of 2-(one-benzylthio)acetic acid: To a solution of thioglycolic acid and a substituted benzyl bromide in ethanol, a solution of NaOH in water is added dropwise. The mixture is refluxed for 3 hours. After cooling, the ethanol is removed, and the aqueous solution is acidified with HCl. The product is extracted with an organic solvent.

-

Formation of the Acid Chloride: The crude 2-(one-benzylthio)acetic acid is dissolved in dichloromethane, and oxalyl chloride is added dropwise at 0°C. The reaction is stirred at 0°C and then at room temperature. The excess oxalyl chloride and solvent are removed under vacuum.

-

Amide Synthesis: The resulting acid chloride is added dropwise to a solution of benzo[d][1][2]dioxol-5-amine and triethylamine in dioxane at 0°C. The reaction is stirred at 0°C and then at room temperature. The final product is obtained after an aqueous workup and extraction.[2]

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have demonstrated a range of biological activities, including anticancer properties. One of the key mechanisms of action for their antitumor effect is the inhibition of the thioredoxin (Trx) system, a critical regulator of cellular redox balance.[3]

Inhibition of the Thioredoxin System in Cancer

The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is often overexpressed in cancer cells to counteract oxidative stress. By inhibiting TrxR, 1,3-benzodioxole derivatives can disrupt the redox homeostasis of cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[3]

Caption: Inhibition of the Thioredoxin system by 1,3-benzodioxole derivatives leading to apoptosis in cancer cells.

This pathway highlights a promising avenue for the development of novel anticancer therapies based on the 1,3-benzodioxole scaffold. The targeted inhibition of the Trx system offers a mechanism to selectively induce cell death in cancer cells, which are often more susceptible to oxidative stress.

Auxin Receptor Agonism

In a different biological context, certain N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants.[2] This interaction promotes root growth by enhancing auxin-related signaling responses. While this specific pathway is more relevant to agricultural applications, it underscores the versatility of the 1,3-benzodioxole scaffold in interacting with diverse biological targets.

Conclusion

The this compound core represents a valuable scaffold for the design of novel therapeutic agents. The detailed crystal structure analysis of its derivatives provides crucial information on molecular geometry and intermolecular interactions, which is essential for structure-based drug design. The demonstrated ability of these compounds to inhibit the thioredoxin system highlights their potential as anticancer agents. The experimental protocols provided herein offer a solid foundation for the synthesis and further investigation of this promising class of molecules. Future research should focus on the synthesis and crystallographic analysis of this compound itself to further refine our understanding of its structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1,3-Benzodioxole-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,3-Benzodioxole-5-carbothioamide. Due to a lack of readily available quantitative solubility data in public databases and scientific literature, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. This guide is intended to support research, development, and formulation activities where understanding the solubility of this compound is critical.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₇NO₂S.[1][2] It belongs to the benzodioxole family, a class of compounds that are structural components in a variety of natural products and synthetic molecules with important biological activities.[3] The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, making it a critical parameter in drug discovery and development.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. The parent compound, 1,3-benzodioxole, is known to be sparingly soluble in water and soluble in many organic solvents.[3] However, the addition of the carbothioamide functional group is expected to alter its polarity and, consequently, its solubility profile.

The following table lists common laboratory solvents in which the solubility of this compound could be experimentally determined.

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) |

| Water | H₂O | Polar Protic | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Data not available |

| Methanol | CH₃OH | Polar Protic | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Data not available |

| Hexane | C₆H₁₄ | Nonpolar | Data not available |

| Toluene | C₇H₈ | Nonpolar | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data not available |

| 5% Sodium Hydroxide | NaOH (aq) | Basic | Data not available |

| 5% Hydrochloric Acid | HCl (aq) | Acidic | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized, qualitative protocol for determining the solubility of an organic compound such as this compound in various solvents. This method is based on established procedures for solubility testing.[4][5][6]

3.1. Materials and Equipment

-

This compound

-

Small test tubes and a test tube rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl

-

Litmus paper or pH meter

3.2. Procedure

This protocol follows a systematic approach to classify the compound based on its solubility in different types of solvents.

-

Water Solubility Test:

-

Place approximately 25 mg of the compound into a clean, dry test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

If the compound is water-soluble, proceed to test the pH of the solution with litmus paper.[7]

-

If the compound is insoluble in water, proceed to the ether solubility test and then to tests in acidic and basic solutions.

-

-

Ether Solubility Test:

-

In a new test tube, place approximately 25 mg of the compound.

-

Add 0.75 mL of diethyl ether in small portions, shaking after each addition.

-

Observe for complete dissolution.

-

-

Aqueous Acid and Base Solubility Tests (for water-insoluble compounds):

-

5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution incrementally with shaking. Solubility in this basic solution suggests the presence of an acidic functional group.[4]

-

5% NaHCO₃ Test: If soluble in NaOH, test a fresh 25 mg sample in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a strongly acidic functional group.[4]

-

5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution incrementally with shaking. Solubility in this acidic solution suggests the presence of a basic functional group (e.g., an amine).[4]

-

3.3. Interpretation of Results

The solubility behavior of the compound in these different solvents can provide initial indications of its functional groups and polarity. For instance, solubility in water suggests the presence of polar functional groups capable of hydrogen bonding. Solubility in aqueous base (NaOH) but not in water points towards an acidic compound, while solubility in aqueous acid (HCl) suggests a basic compound.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a comprehensive, systematic experimental protocol for its determination. The provided workflow and diagram offer a clear path for researchers to characterize the solubility of this compound, which is a crucial step in its evaluation for potential applications in drug development and other scientific fields. The structural similarity to other benzodioxole derivatives suggests potential solubility in a range of organic solvents, which can be confirmed through the application of the described experimental procedures.

References

An In-depth Technical Guide to the Thermal Stability of 1,3-Benzodioxole-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the thermal stability of 1,3-Benzodioxole-5-carbothioamide. Due to a lack of specific experimental data in publicly available literature, this guide focuses on established methodologies for assessing thermal stability, presenting detailed hypothetical experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it outlines the known physical properties and potential thermal decomposition products. A generalized workflow for thermal stability analysis and a hypothesized thermal decomposition pathway for the target molecule are provided to guide future research. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound incorporating both the benzodioxole and thioamide functional groups. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, formulation, storage, and ultimately, its safety and efficacy as a potential therapeutic agent. Understanding the temperature at which decomposition begins, the rate of mass loss, and the nature of the decomposition products is essential for risk assessment and the establishment of safe handling and storage protocols.

Physicochemical Properties and Known Data

Direct experimental data on the thermal decomposition of this compound is not extensively reported in the available scientific literature. However, fundamental physical properties and likely hazardous decomposition products have been identified.

Table 1: Summary of Known Data for this compound

| Parameter | Data |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Melting Point | 179 - 181 °C |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Oxides of sulfur (SOx), Carbon dioxide (CO₂) |

| Quantitative Thermal Decomposition Data (TGA/DSC) | Not available in the searched literature. |

Experimental Protocols for Thermal Stability Assessment

The following sections detail best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are recommended for the comprehensive thermal characterization of this compound.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%) as indicators of thermal stability.

-

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as decomposition exotherms or endotherms for this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature above its melting point, for instance, 250 °C, at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Analyze the thermogram for any exothermic peaks at temperatures above the melting point, which would indicate decomposition.

-

Visualized Workflows and Pathways

The following diagrams illustrate a general workflow for thermal stability analysis and a hypothesized decomposition pathway for this compound.

Caption: A generalized experimental workflow for the comprehensive thermal stability analysis of a chemical compound.

Caption: A hypothesized thermal decomposition pathway for this compound.

Discussion of Hypothesized Decomposition

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the known hazardous decomposition products, the initial fragmentation is anticipated to occur at the thioamide functional group, which is generally less stable than its amide counterpart. This could involve the cleavage of the C-S or C-N bonds. Subsequent, higher-energy fragmentation of the aromatic and dioxole rings would lead to the formation of stable gaseous products such as carbon monoxide, carbon dioxide, and various oxides of nitrogen and sulfur. The exact mechanism and the temperature ranges for these decomposition steps can only be confirmed through experimental analysis, particularly using TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy to identify the evolved gases.

Conclusion

While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its determination. The detailed protocols for TGA and DSC analysis, along with the proposed workflow and hypothetical decomposition pathway, offer a clear roadmap for researchers and drug development professionals. A thorough understanding of the thermal properties of this compound is paramount for ensuring its safe handling, developing stable formulations, and predicting its shelf-life. The experimental investigation guided by the principles outlined in this document will be crucial in advancing the potential of this compound in therapeutic applications.

The Diverse Biological Activities of 1,3-Benzodioxole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a prevalent structural motif in a vast array of natural and synthetic compounds. This unique chemical entity imparts significant and varied biological activities, making it a subject of intense interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human tumor cell lines.[1] The mechanisms underlying their antitumor activity are multifaceted and often involve the inhibition of critical cellular pathways.

One key mechanism involves the inhibition of the thioredoxin (Trx) system. The Trx system, which is overexpressed in many cancer cells, plays a crucial role in antioxidant defense, cell proliferation, and apoptosis resistance. By inhibiting this system, 1,3-benzodioxole-containing compounds can induce oxidative stress and promote apoptosis in cancer cells.[2] For instance, synthetic organic arsenicals conjugated with 1,3-benzodioxole derivatives have shown strong inhibition of the Trx system, leading to tumor elimination in preclinical models.[2]

Furthermore, some 1,3-benzodioxole derivatives have been shown to possess significant growth inhibitory activity at concentrations ranging from 10⁻⁷ to 10⁻⁵ M across numerous cell lines.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various 1,3-benzodioxole derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µmol/L) | Reference |

| MAZ2 | Molm-13 (Leukemia) | 0.81 | [2] |

| MAZ2 | NB4 (Leukemia) | 1.01 | [2] |

| MAZ2 | HeLa (Cervical Cancer) | 1.40 | [2] |

| MAZ2 | 4T1 (Breast Cancer) | 1.40 | [2] |

| PFZ2 | Molm-13 (Leukemia) | 2.1 | [2] |

| PFZ2 | NB4 (Leukemia) | 4.2 | [2] |

| Myristicin | Caco-2 (Colorectal Adenocarcinoma) | 146 µg/mL | [3] |

| Safrole Oil | Hep3B (Hepatocellular Carcinoma) | - | [4] |

Experimental Protocol: In Vitro Anticancer Activity Assessment

A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Objective: To determine the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Molm-13, NB4, HeLa, 4T1)[2]

-

Non-malignant control cell lines (e.g., COS-7)[2]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

1,3-Benzodioxole compounds to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells and non-malignant cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathway: Thioredoxin System Inhibition

The following diagram illustrates the proposed mechanism of action for 1,3-benzodioxole-conjugated arsenicals in inhibiting the thioredoxin system, leading to cancer cell apoptosis.

Caption: Inhibition of the Thioredoxin System by 1,3-Benzodioxole Conjugates.

Antimicrobial Activity

Several 1,3-benzodioxole derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.[7] Natural compounds like safrole, a major component of sassafras oil, and its nanoemulgel formulations have shown potential antimicrobial effects.[4] The structural modifications of the 1,3-benzodioxole core can lead to compounds with enhanced and selective antimicrobial properties. For instance, certain Schiff base derivatives of 1,3-benzodioxole have shown inhibitory activity against pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Safrole Oil | Staphylococcus aureus | - | [4] |

| Safrole Oil | Escherichia coli | - | [4] |

| Safrole Oil | Candida albicans | - | [4] |

| Myristicin | Staphylococcus aureus | - | [9] |

| Myristicin | Escherichia coli | - | [9] |

| Myristicin | Bacillus subtilis | - | [9] |

(Note: Specific MIC values were not consistently available in the initial search results, indicating an area for further specific investigation.)

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Objective: To determine the minimum inhibitory concentration (MIC) of 1,3-benzodioxole derivatives against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,3-Benzodioxole compounds

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[11]

-

Compound Dilution: Perform serial twofold dilutions of the 1,3-benzodioxole compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbes in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the antimicrobial susceptibility of 1,3-benzodioxole compounds.

References

- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apec.org [apec.org]

- 11. myadlm.org [myadlm.org]

Unraveling the Multifaceted Mechanisms of 1,3-Benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a prominent structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, implicating diverse mechanisms of action across various therapeutic areas. This technical guide delves into the core mechanisms of action for distinct classes of 1,3-benzodioxole derivatives, presenting key experimental findings, quantitative data, and detailed protocols to support further research and development.

Auxin Receptor Agonism in Plant Growth Regulation

A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants.[1][2][3]

Mechanism of Action

These derivatives are proposed to mimic the action of natural auxin, indole-3-acetic acid (IAA), by binding to the Transport Inhibitor Response 1 (TIR1) auxin receptor.[1][2][3] This interaction triggers a signaling cascade that ultimately leads to the expression of auxin-responsive genes, promoting root elongation and lateral root formation. Molecular docking studies suggest a strong binding affinity of these synthetic compounds to the TIR1 receptor, even stronger than the natural ligand in some cases.[1][2]

Quantitative Data: Root Growth Promotion

The biological activity of these compounds was evaluated by measuring their effect on primary root growth in Arabidopsis thaliana and Oryza sativa.

| Compound | Concentration (µM) | Primary Root Promotion Rate (%) in Arabidopsis |

| K-10 | 0.1 | 37.1 |

| HTS05309 | 0.1 | 18.7 |

| NAA (1-naphthylacetic acid) | 0.1 | -36.9 |

| Data sourced from a study on auxin receptor agonists.[1] |

Experimental Protocol: Root Growth Bioassay

Organism: Arabidopsis thaliana seedlings. Method:

-

Seedlings were grown on Murashige and Skoog (MS) medium.

-

Test compounds were added to the MS medium at specified concentrations.

-

Seedlings were incubated vertically in a growth chamber.

-

Primary root length was measured after a defined growth period.

-

The promotion rate was calculated relative to a control group.

Anticancer Activity via Multiple Pathways

Derivatives of 1,3-benzodioxole have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanisms underlying their antitumor effects are multifaceted and appear to be cell-type dependent.

Induction of Apoptosis and DNA Synthesis Inhibition

A notable derivative, 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (Compound 5), has demonstrated significant anticancer activity against C6 glioma and A549 lung adenocarcinoma cell lines.[4]

Mechanism of Action: This compound was found to induce both early and late-stage apoptosis in cancer cells.[4] Furthermore, it disrupts the mitochondrial membrane potential and inhibits DNA synthesis, leading to cell cycle arrest and eventual cell death.[4]

Inhibition of the Thioredoxin System

Conjugates of 1,3-benzodioxole derivatives with arsenicals have been shown to enhance anti-tumor efficiency by targeting the thioredoxin (Trx) system.[5][6]

Mechanism of Action: The thioredoxin system, crucial for maintaining cellular redox balance, is often upregulated in cancer cells. These 1,3-benzodioxole-arsenical conjugates act as inhibitors of thioredoxin reductase (TrxR), a key enzyme in this system.[5] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[6]

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effects of various 1,3-benzodioxole derivatives have been quantified against several human tumor cell lines.

| Compound | Cell Line | GI50 (µM) | TGI (µM) |

| 8 | Leukemia | 4.51 | 91.70 |

| 12 | Leukemia | 4.48 | 90.95 |

| 13 | Leukemia | 4.43 | 90.68 |

| 15 | Leukemia | 4.15 | 90.46 |

| 16 | Leukemia | 4.23 | 90.60 |

| 19 | Leukemia | 4.52 | 91.94 |

| GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. Data from a study on antitumor activity of 1,3-benzodioxole derivatives.[7] |

Experimental Protocol: MTT Assay for Cytotoxicity

Cell Lines: Human tumor cell lines (e.g., A549, C6, Molm-13, NB4, HeLa, 4T1).[4][5] Method:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Varying concentrations of the test compounds are added to the wells.

-

After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Activity

Certain peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial properties.[8] While some compounds were able to inhibit the growth of carcinoma S-180 tumors in mice, they also surprisingly promoted the growth of some microorganisms, including Bacillus subtilis.[8] The precise mechanism for this dual activity is not yet fully elucidated and warrants further investigation.

Conclusion

The 1,3-benzodioxole nucleus serves as a versatile scaffold for the development of novel therapeutic agents with a wide array of biological activities. The mechanisms of action for its derivatives are diverse, ranging from receptor agonism in plants to the induction of apoptosis and inhibition of key enzyme systems in cancer cells. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this important chemical entity. Future studies should focus on elucidating the structure-activity relationships and refining the selectivity of these compounds to enhance their therapeutic index.

References

- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a heterocyclic structure found in numerous natural products like safrole and myristicin, serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, presenting promising avenues for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of 1,3-benzodioxole derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

1,3-Benzodioxole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and the disruption of the thioredoxin system.[4][5][6]

Inhibition of Tubulin Polymerization

Certain 6-benzyl-1,3-benzodioxole derivatives act as antimitotic agents by inhibiting microtubule assembly. These compounds competitively inhibit the binding of colchicine to tubulin, suggesting a similar mechanism of action to podophyllotoxin.[5]

Inhibition of Tubulin Polymerization by 1,3-Benzodioxole Derivatives

Thioredoxin System Inhibition

Conjugates of 1,3-benzodioxole derivatives with arsenicals have been shown to inhibit the thioredoxin (Trx) system, which is often upregulated in cancer cells.[6][7] This inhibition leads to increased oxidative stress and subsequent apoptosis.[6]

// Nodes "1,3-Benzodioxole-Arsenical Conjugate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TrxR" [label="Thioredoxin Reductase (TrxR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Trx" [label="Thioredoxin (Trx)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ROS" [label="Reactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; "ASK1" [label="Apoptosis-Signal-Regulating Kinase 1 (ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "1,3-Benzodioxole-Arsenical Conjugate" -> "TrxR" [label="Inhibits", fontcolor="#EA4335"]; "TrxR" -> "Trx" [label="Reduces"]; "Trx" -> "ROS" [label="Scavenges", dir=rev, arrowhead=tee]; "Trx" -> "ASK1" [label="Inhibits", arrowhead=tee]; "ASK1" -> "Apoptosis" [label="Induces"]; "ROS" -> "Apoptosis" [label="Induces"];

} caption { label="Thioredoxin System Inhibition Pathway"; fontsize=12; fontname="Arial"; }

Thioredoxin System Inhibition Pathway

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | GI50 | 10⁻⁷ to 10⁻⁵ M | [4] |

| 1,3-Benzodioxole-arsenical conjugates (e.g., PFZ2, HDZ2, TAZ2, DAZ2, MAZ2) | Various cancer cell lines | IC50 | Varies by compound and cell line | [7] |

Antimicrobial Activity

Novel 1,3-benzodioxole derivatives, particularly those containing Schiff bases, have demonstrated promising antibacterial activity.[8]

Potential Target: Bacterial FabH Enzyme

In silico studies suggest that Schiff base derivatives of 1,3-benzodioxole may bind to and inhibit the bacterial FabH enzyme, a key component in fatty acid synthesis.[8]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism(s) | Activity Metric | Value | Reference(s) |

| (E)-N-((3,4-dihydro-2H-benzo[b][4][9]dioxepin-7-yl)methylene)hexadecan-1-amine | E. coli | MIC | 3.89-7.81 µM⁻¹ | [8] |

| (E)-N-((3,4-dihydro-2H-benzo[b][4][9]dioxepin-7-yl)methylene)hexadecan-1-amine | E. coli FabH | IC50 | 1.6 µM | [8] |

| 1,3-Benzodioxole-pyrimidine derivatives (e.g., 5c) | Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, Gibberella zeae | EC50 | 0.07 - 6.99 mg/L | [10] |

Neuroprotective Effects

Hybrid benzodioxole-propanamide (BDZ-P) compounds have been investigated for their neuroprotective potential, particularly in the context of Parkinson's disease, through the modulation of AMPA receptors.[11][12]

Target: AMPA Receptors

These derivatives act as negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, influencing their desensitization and deactivation rates.[11]

// Nodes "BDZ-P_Compound" [label="Benzodioxole-Propanamide\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AMPA_Receptor" [label="AMPA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desensitization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Deactivation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Neuroprotection" [shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "BDZ-P_Compound" -> "AMPA_Receptor" [label="Modulates"]; "AMPA_Receptor" -> "Desensitization" [label="Increases rate of"]; "AMPA_Receptor" -> "Deactivation" [label="Prolongs"]; "Desensitization" -> "Neuroprotection"; "Deactivation" -> "Neuroprotection"; } caption { label="AMPA Receptor Modulation by Benzodioxole Derivatives"; fontsize=12; fontname="Arial"; }

AMPA Receptor Modulation by Benzodioxole Derivatives

Quantitative Data: AMPA Receptor Inhibition

| Compound | AMPA Receptor Subunit | IC50 (µM) | Reference(s) |

| BDZ-P7 | GluA2 | 3.03 | [12] |

| BDZ-P7 | GluA1/2 | 3.14 | [12] |

| BDZ-P7 | GluA2/3 | 3.19 | [12] |

| BDZ-P7 | GluA1 | 3.2 | [12] |

Enzyme Inhibition

1,3-Benzodioxole derivatives are known to inhibit a variety of enzymes, which contributes to their therapeutic effects and potential for drug-drug interactions.

Cytochrome P450 (CYP450) Inhibition

The 1,3-benzodioxole moiety is a well-known inhibitor of microsomal cytochrome P450 enzymes.[3][13][14] This can be attributed to the formation of a metabolite that binds to the enzyme.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Certain derivatives have shown potent inhibitory activity against AChE and BChE, enzymes critical in the breakdown of acetylcholine, making them potential candidates for Alzheimer's disease therapy.[15]

Monoamine Oxidase (MAO) Inhibition

Some 1,3-benzodioxole-containing chalcones are potent inhibitors of both MAO-A and MAO-B, suggesting their potential use in treating depression and neurodegenerative disorders.[15]

Succinate Dehydrogenase (SDH) Inhibition

Novel 1,3-benzodioxole-pyrimidine derivatives have been identified as potent inhibitors of succinate dehydrogenase, an enzyme crucial for fungal respiration, highlighting their potential as fungicides.[10]

α-Amylase and α-Glucosidase Inhibition

Benzodioxole grafted spirooxindole pyrrolidinyl derivatives have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, indicating their potential as antidiabetic agents.[16]

Quantitative Data: Enzyme Inhibition

| Compound Class/Derivative | Enzyme | IC50 | Reference(s) |

| 1,3-Benzodioxole-containing chalcone (CD8) | MAO-B | 0.026 µM | [15] |

| 1,3-Benzodioxole-containing chalcone (CD8) | MAO-A | 0.023 µM | [15] |

| 1,3-Benzodioxole-containing chalcone (CD10) | AChE | 5.40 µM | [15] |

| 1,3-Benzodioxole-containing chalcone (CD8) | AChE | 9.57 µM | [15] |

| Thiadiazole-Benzodioxole derivative (3a) | AChE | 0.030 ± 0.001 µM | [15] |

| 1,3-Benzodioxole-pyrimidine derivative (5c) | SDH | 3.41 µM | [10] |

| (S)-5c | SDH | 2.92 µM | [10] |

| (R)-5c | SDH | 3.68 µM | [10] |

Experimental Protocols

General Experimental Workflow for Screening

General Experimental Workflow for Drug Discovery

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (1,3-benzodioxole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add phosphate buffer, test compound solution (at various concentrations), and AChE enzyme solution to the wells of a 96-well microplate.

-

Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA)

-

Test compounds

-

Temperature-controlled spectrophotometer with a cuvette holder

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, GTP, and the test compound at various concentrations in a cuvette.

-

Equilibrate the mixture at 37°C.

-

Initiate the polymerization by adding cold, purified tubulin to the cuvette.

-

Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C.

-

The rate of polymerization and the maximum polymer mass are determined from the absorbance curve.

-

The effect of the compound on tubulin polymerization is assessed by comparing the polymerization curves in the presence and absence of the compound.

Conclusion

The 1,3-benzodioxole scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating a wide range of biological activities against various therapeutic targets. The data and methodologies presented in this guide underscore the significant potential of this chemical class in the development of new drugs for cancer, infectious diseases, and neurological disorders. Further research into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for optimizing their therapeutic efficacy and safety profiles.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Safrole - Wikipedia [en.wikipedia.org]

- 3. Myristicin - Wikipedia [en.wikipedia.org]

- 4. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 14. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1,3-Benzodioxole-5-carbothioamide Derivatives in Anticancer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-benzodioxole-5-carbothioamide derivatives, specifically thiosemicarbazones, in anticancer research. The information presented herein is intended to guide the design and execution of experiments to evaluate the cytotoxic and mechanistic properties of this class of compounds. While data on the parent this compound is limited in publicly available literature, extensive research on its thiosemicarbazone derivatives provides valuable insights into their potential as anticancer agents.

Introduction